Icatibant Acetate

Description

What exactly is Icatibant?

Icatibant is a medication for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency. It is ineffective for angioedema triggered by medication of the ACE inhibitor class.

The biological activity of Icatibant

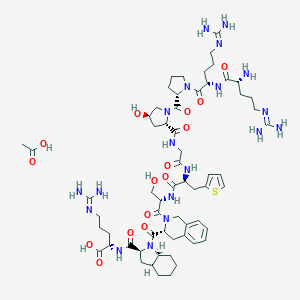

Icatibant is a peptidomimetic composed of 10 amino acids that act as a specific antagonism of the bradykinin B2 receptors.

Bradykinin is a peptide-based hormone produced locally in tissues, most often in response to trauma. It improves the permeability of vessels and dilates blood vessels. It also triggers smooth muscle cells to contract. Bradykinin plays a significant role as a mediator of pain. Bradykinin, in excess, is responsible for the common symptoms of inflammation. These include swelling, redness and overheating, and discomfort. The activation of bradykininB2 receptors causes these symptoms.

Icatibant is a peptide that is a synthetic antagonist of the receptor bradykinin B2 having IC50 and Ki in the range of 1.07 and 0.798 Nm, respectively, in the guinea-pig ileal cell membranes. It reduces the bradykinin-induced contractions of isolated guinea-pig ileum and the pulmonary arteries, as well as in the rat uterus (IC50s equal 11.4, 5.4, and 4.9 in nM in each case). In vivo icatibant reduces the bronchoconstriction caused by bradykinin and guinea-pig model (ID50s equal 13.4 as well as 31.8 pmol/kg i.v. for resistance to pulmonary force and dynamic lung compliance and dynamic lung compliance, respectively). Icatibant (30 ug, i.v.) also decreases the permeability of blood vessels in the footpad and the intestine in the mouse study of angioedema caused by hereditary factors. Icatibant-based formulations are used in the treatment of angioedema caused by hereditary factors.

The uses of Icatibant

Icatibant works as a bradykinin antagonist by inhibiting the connection of native bradykinin, the receptor B2 for bradykinin.

Pharmacological effects of Icatibant

Icatibant Acetate is a salt of acetate version of icatibant that is an antagonist to the bradykinin B2 receptor (B2R) and is used in treating hereditary angioedema (HAE). After administration, it targets and binds with B2R and blocks bradykinin's binding to B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This could also reduce or reduce pulmonary edema that is not related to HAE. It may also reduce blood oxygen levels.

Properties

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMZRZUEADSZDQ-DZJWSCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H93N19O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130308-48-4 (Parent) | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1364.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138614-30-9 | |

| Record name | Icatibant acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icatibant acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICATIBANT ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325O8467XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icatibant Acetate: A Technical Guide to its Mechanism of Action in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Icatibant Acetate, a selective bradykinin B2 receptor antagonist, within various inflammatory models. It details the underlying signaling pathways, presents key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective Bradykinin B2 Receptor Antagonism

Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1] In inflammatory states, the overproduction of bradykinin, a potent vasoactive peptide, leads to the characteristic symptoms of inflammation, including vasodilation, increased vascular permeability, edema, and pain.[2][3] These effects are mediated primarily through the activation of the B2R, a G-protein coupled receptor (GPCR).[2][4] Icatibant functions by binding to the B2R with an affinity similar to that of bradykinin itself, thereby preventing the endogenous ligand from binding and initiating the downstream inflammatory cascade.[5][6] This direct, competitive antagonism makes Icatibant an effective agent for mitigating the symptoms of bradykinin-mediated inflammatory conditions, most notably Hereditary Angioedema (HAE).[5][7][8]

The Kallikrein-Kinin System and the Role of Bradykinin

To understand Icatibant's mechanism, it is crucial to first understand the pathway it modulates. Bradykinin is generated by the Kallikrein-Kinin system. In HAE, a deficiency of C1 esterase inhibitor (C1-INH) leads to dysregulated activation of this system, resulting in excessive bradykinin production.[2][6][8]

Bradykinin B2 Receptor Signaling Pathway

The B2R is coupled to the Gq/11 family of G-proteins.[9] Upon bradykinin binding, this initiates a well-defined intracellular signaling cascade that ultimately leads to the physiological responses of inflammation. Icatibant blocks the very first step of this pathway.

Quantitative Pharmacological Data

The efficacy and potency of Icatibant have been quantified in numerous in vitro and in vivo models. The following tables summarize key data.

Table 1: In Vitro Potency of Icatibant

| Assay Type | System | Parameter | Value (nM) | Reference |

| Radioligand Binding | Guinea Pig Ileal Cell Membranes | Ki | 0.798 | [10][11] |

| Radioligand Binding | Guinea Pig Ileal Cell Membranes | IC50 | 1.07 | [10][11] |

| Functional Assay (Contraction) | Isolated Guinea Pig Ileum | IC50 | 11 | [11] |

| Functional Assay (Contraction) | Isolated Guinea Pig Pulmonary Arteries | IC50 | 5.4 | [11] |

| Functional Assay (Contraction) | Isolated Rat Uterus | IC50 | 4.9 | [11] |

| Functional Assay (Ca²⁺ Mobilization) | Recombinant Human B2R in CHO Cells | Kb | 2.81 | [1] |

Table 2: Efficacy of Icatibant in In Vivo Inflammatory Models

| Model | Species | Treatment Dose | Key Finding | Reference |

| Thermal Injury (40% TBSA burn) | Sheep | 4 µg/kg/h and 20 µg/kg/h (IV) | Significantly reduced microvascular fluid flux and prefemoral lymph flow vs. control. | [9] |

| Dextran Sulfate Sodium-Induced Colitis | Mice | 0.3 or 1.5 mg/kg (SC) | Significantly suppressed shortening of the large intestine. | [12] |

| Dextran Sulfate Sodium-Induced Colitis | Mice | 50 mg/kg (Oral) | Significantly suppressed shortening of the large intestine and onset of diarrhea. | [12] |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | 13.4 pmol/kg (IV) | ID50 for inhibiting increase in pulmonary resistance. | [11] |

| Hereditary Angioedema (HAE) Attack | Human | 30 mg (SC) | Median time to onset of symptom relief: 1.9-2.1 hours. | [13] |

Key Experimental Methodologies

The characterization of a B2R antagonist like Icatibant follows a logical progression from in vitro receptor binding and functional assays to in vivo models of inflammation.

References

- 1. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. innoprot.com [innoprot.com]

- 8. Assay: DRUGMATRIX: Bradykinin B2 radioligand binding (ligand: [3H] Bradykinin) (CHEMBL1909100) - ChEMBL [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. glpbio.com [glpbio.com]

- 11. bu.edu [bu.edu]

- 12. mdpi.com [mdpi.com]

- 13. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Icatibant Acetate: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant acetate is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] It mimics the structure of bradykinin, allowing it to bind to the B2 receptor with high affinity without activating it.[1] This mechanism of action makes icatibant a crucial therapeutic agent in conditions characterized by excessive bradykinin activity, most notably in the treatment of acute attacks of hereditary angioedema (HAE).[2][3][4] HAE is a genetic disorder resulting from a deficiency or dysfunction of the C1 esterase inhibitor, leading to unregulated production of bradykinin, a potent vasodilator that increases vascular permeability.[1] Icatibant effectively counteracts these effects, alleviating the symptoms of swelling and inflammation associated with HAE attacks.[1][2]

Mechanism of Action

Icatibant is a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity similar to that of bradykinin itself.[2][5] By binding to the B2 receptor, icatibant prevents bradykinin from initiating its signaling cascade.[5] The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, couples to Gq and Gi proteins.[6][7]

Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] These signaling events contribute to the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[1] The Gi protein pathway, on the other hand, inhibits adenylyl cyclase.[6] Icatibant, by blocking the binding of bradykinin to the B2 receptor, effectively inhibits these downstream signaling pathways.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory concentrations in various functional assays, and pharmacokinetic parameters.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| Ki | 0.798 nM | Guinea pig ileal cell membranes | [10] |

| IC50 | 1.07 nM | Guinea pig ileal cell membranes (Bradykinin B2 receptor) | [10][11][12][13] |

| IC50 | 11 nM | Isolated guinea pig ileum (Bradykinin-induced contraction) | [10] |

| IC50 | 5.4 nM | Isolated guinea pig pulmonary arteries (Bradykinin-induced contraction) | [10] |

| IC50 | 4.9 nM | Isolated rat uterus (Bradykinin-induced contraction) | [10] |

| ID50 | 13.4 pmol/kg (i.v.) | Guinea pig model (Bradykinin-induced bronchoconstriction - pulmonary resistance) | [10] |

| ID50 | 31.8 pmol/kg (i.v.) | Guinea pig model (Bradykinin-induced bronchoconstriction - dynamic lung compliance) | [10] |

Table 2: Pharmacokinetic Properties of this compound (30 mg Subcutaneous Dose in Healthy Adults)

| Parameter | Value | Unit | Reference |

| Absolute Bioavailability | ~97 | % | [8] |

| Tmax (Time to Peak Plasma Concentration) | ~0.75 | hours | [8] |

| Cmax (Peak Plasma Concentration) | 974 ± 280 | ng/mL | [8][9] |

| AUC (Area Under the Curve) | 2165 ± 568 | ng·hr/mL | [8][9] |

| Elimination Half-Life (t½) | 1.48 ± 0.35 | hours | [9] |

Signaling Pathways

The following diagram illustrates the bradykinin B2 receptor signaling pathway and the point of inhibition by icatibant.

Caption: Bradykinin B2 receptor signaling and icatibant inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are outlined below.

Radioligand Binding Assay

This assay quantifies the affinity of icatibant for the bradykinin B2 receptor.

Objective: To determine the binding affinity (Ki) of icatibant for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor (e.g., from guinea pig ileum or recombinant cell lines).[1]

-

Radioligand: [³H]Bradykinin.[1]

-

This compound (or other competing ligands).

-

Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.[1]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[1]

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Prepare cell membranes expressing the bradykinin B2 receptor.

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]Bradykinin to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of icatibant, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. innoprot.com [innoprot.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. Mechanisms of bradykinin-induced contraction of the guinea-pig gallbladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics and Exposure‐Response Analyses to Guide Dosing of Icatibant in Pediatric Patients With Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multiple mechanisms of bradykinin-induced contraction in rat and guinea pig smooth muscles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay: DRUGMATRIX: Bradykinin B2 radioligand binding (ligand: [3H] Bradykinin) (CHEMBL1909100) - ChEMBL [ebi.ac.uk]

Icatibant Acetate's effect on the kallikrein-kinin system

An In-Depth Technical Guide to Icatibant Acetate's Modulation of the Kallikrein-Kinin System

Introduction

The Kallikrein-Kinin System (KKS) is a complex proteolytic cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. A key effector molecule of this system is bradykinin, a potent vasodilator peptide that mediates its effects primarily through the bradykinin B2 receptor. Dysregulation of the KKS, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. This compound is a synthetic peptidomimetic designed as a potent and selective competitive antagonist of the bradykinin B2 receptor, offering a targeted therapeutic approach for acute HAE attacks. This guide provides a detailed examination of icatibant's mechanism of action, its pharmacological properties, and its impact on the KKS.

The KKS is initiated through the activation of factor XII (Hageman factor) which, in turn, converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Bradykinin is a short-lived peptide that exerts its physiological effects locally before being rapidly degraded by peptidases, primarily angiotensin-converting enzyme (ACE). In patients with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unchecked activation of factor XII and plasma kallikrein, resulting in excessive bradykinin production.

Beyond Hereditary Angioedema: An In-depth Technical Guide to the Expanding Research Applications of Icatibant Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant acetate, a selective bradykinin B2 receptor antagonist, is a well-established treatment for acute attacks of hereditary angioedema (HAE).[1][2] Its mechanism of action, the competitive inhibition of bradykinin at the B2 receptor, effectively counteracts the increased vascular permeability and subsequent swelling characteristic of HAE attacks.[2][3] However, the role of bradykinin as a potent inflammatory mediator extends beyond HAE, suggesting a broader therapeutic potential for Icatibant. This technical guide delves into the current research applications of this compound beyond its primary indication, providing a comprehensive overview of clinical and preclinical investigations, detailed experimental protocols, and a summary of quantitative data.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

Bradykinin, a key player in the kallikrein-kinin system, exerts its effects primarily through the bradykinin B2 receptor (B2R), a G-protein coupled receptor.[4][5] Activation of B2R triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, smooth muscle contraction, and the release of pro-inflammatory mediators.[6][7] Icatibant, a synthetic decapeptide, acts as a competitive antagonist at the B2R, effectively blocking the binding of bradykinin and mitigating its downstream effects.[2][3]

digraph "Bradykinin_B2_Receptor_Signaling_Pathway" {

graph [fontname="Arial", fontsize=10, labelloc="t", label="Bradykinin B2 Receptor Signaling and Icatibant's Point of Intervention", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

Bradykinin [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"];

Icatibant [label="Icatibant", fillcolor="#EA4335", fontcolor="#FFFFFF"];

B2R [label="Bradykinin B2 Receptor (B2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Gq_protein [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"];

PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];

IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"];

DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"];

Ca2_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"];

PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"];

Inflammatory_Response [label="Increased Vascular Permeability,\nVasodilation, Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Bradykinin -> B2R [label="Binds to"];

Icatibant -> B2R [label="Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"];

B2R -> Gq_protein [label="Activates"];

Gq_protein -> PLC [label="Activates"];

PLC -> PIP2 [label="Cleaves"];

PIP2 -> IP3 [label=" "];

PIP2 -> DAG [label=" "];

IP3 -> Ca2_release [label="Induces"];

DAG -> PKC [label="Activates"];

Ca2_release -> Inflammatory_Response [label="Leads to"];

PKC -> Inflammatory_Response [label="Leads to"];

}

ACE Inhibitor Angioedema Trial Workflow.

COVID-19-Related Inflammatory Response

The pathophysiology of severe COVID-19 involves a "cytokine storm" and increased vascular permeability, where the kallikrein-kinin system and bradykinin are thought to play a role. This has led to the investigation of Icatibant as a potential therapeutic agent to mitigate the inflammatory cascade.

Outcome Icatibant Group (n=37) Standard Care Group (n=36) Rate Difference (95% CI) p-value Clinical Response at Day 10/Discharge 73.0% 55.6% 17.42 (-4.22 to 39.06) 0.115 Clinical Efficacy at 28 Days 100.0% 83.3% 16.67 (4.49 to 28.84) 0.011 All-cause Mortality 0% 16.7% -16.67 (-28.84 to -4.49) 0.011

ICAT-COVID: A Phase II, Randomized, Open-Label, Proof-of-Concept Clinical Trial (NCT04978051) [8][9]

-

Objective: To assess the efficacy and safety of adding Icatibant to the standard of care in patients hospitalized with COVID-19 pneumonia.

-

Study Design: Hospitalized adult patients with confirmed COVID-19 pneumonia requiring supplemental oxygen (but not invasive mechanical ventilation) were randomized 1:1 to receive either standard of care plus Icatibant or standard of care alone.

-

Intervention: Icatibant 30 mg administered subcutaneously three times a day for three days.

-

Inclusion Criteria: Confirmed SARS-CoV-2 infection, radiographic evidence of pneumonia, and a WHO clinical status scale of '4' or '5'.

-

Primary Outcome: Number of patients reaching a WHO clinical status scale of '1' or '2' within 10 days of starting treatment.

```dot

digraph "ICAT_COVID_Trial_Workflow" {

graph [fontname="Arial", fontsize=10, labelloc="t", label="Experimental Workflow for ICAT-COVID Trial", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

Patient_Population [label="Hospitalized adults with COVID-19 pneumonia\nrequiring supplemental oxygen", fillcolor="#F1F3F4", fontcolor="#202124"];

Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Icatibant_Arm [label="Standard of Care + Icatibant\n(30 mg SC, 3x/day for 3 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Control_Arm [label="Standard of Care Alone", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Assessment [label="Assessment of WHO Clinical Status Scale", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Primary_Endpoint [label="Number of patients reaching WHO Scale 1 or 2\nwithin 10 days", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Patient_Population -> Randomization;

Randomization -> Icatibant_Arm [label="Experimental Group"];

Randomization -> Control_Arm [label="Control Group"];

Icatibant_Arm -> Assessment;

Control_Arm -> Assessment;

Assessment -> Primary_Endpoint;

}

References

- 1. Effect of icatibant on angiotensin-converting enzyme inhibitor-induced angioedema: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of bradykinin and the effect of the bradykinin receptor antagonist icatibant in porcine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathophysiology of COVID-19: A Post Hoc Analysis of the ICAT-COVID Clinical Trial of the Bradykinin Antagonist Icatibant [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PMC [pmc.ncbi.nlm.nih.gov]

Icatibant Acetate's impact on vascular permeability signaling pathways

An In-Depth Technical Guide to Icatibant Acetate's Impact on Vascular Permeability Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic decapeptide, serves as a potent and selective competitive antagonist for the bradykinin B2 receptor.[1][2][3] Its primary clinical application is in the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe, localized edema.[1][3][4][5] The underlying pathophysiology of HAE involves excessive production of bradykinin, a potent vasodilator that significantly increases vascular permeability.[1][6][7] This guide elucidates the core mechanism of action of this compound, focusing on its modulation of the signaling pathways that govern vascular permeability. It provides a comprehensive overview of the quantitative effects observed in preclinical and clinical studies, details key experimental protocols for assessing vascular permeability, and visualizes complex biological and experimental processes.

The Kallikrein-Kinin System and Bradykinin-Mediated Vascular Permeability

Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][7][8] C1-INH is a crucial regulator of multiple proteolytic cascades, including the contact (kallikrein-kinin) system.[3][7] In its absence, the system becomes overactive, leading to the excessive cleavage of high-molecular-weight kininogen to produce bradykinin.[1]

Bradykinin is the principal mediator of the swelling and pain associated with HAE attacks.[3][6] It exerts its potent effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor located on the surface of endothelial cells.[1][5][6] This ligand-receptor interaction initiates a cascade of intracellular signaling events that culminate in the relaxation of endothelial cells, the opening of intercellular junctions, and a subsequent increase in vascular permeability.[6] This allows for the extravasation of plasma fluid into the interstitial space, leading to the characteristic angioedema.[6][7]

This compound: Mechanism of Action

This compound is a structural analog of bradykinin, containing five nonproteinogenic amino acids.[3][9] It functions as a selective and competitive antagonist of the bradykinin B2 receptor, exhibiting an affinity for the receptor similar to that of bradykinin itself.[3][9] By competitively binding to the B2 receptor, Icatibant prevents bradykinin from docking and activating its downstream signaling cascade.[1][2][4] This blockade effectively abrogates the pathological increase in vasodilation and vascular permeability, leading to the rapid alleviation of angioedema symptoms.[1][4]

Caption: Icatibant competitively antagonizes the bradykinin B2 receptor.

Quantitative Data on Efficacy

The efficacy of this compound in reducing the clinical manifestations of increased vascular permeability has been demonstrated in numerous clinical trials and preclinical models.

Clinical Trial Data (FAST Trials)

The FAST (For Angioedema Subcutaneous Treatment) trials were pivotal in establishing the clinical utility of Icatibant for acute HAE attacks. The primary endpoint was often related to the time to symptom relief, a direct clinical correlate of reduced vascular permeability and edema resolution.

| Trial | Treatment Group | Comparator | Median Time to 50% Reduction in Symptom Severity | Reference |

| FAST-1 | Icatibant (30 mg SC) | Placebo | 2.5 hours | 11 |

| FAST-2 | Icatibant (30 mg SC) | Tranexamic Acid (3g/day) | 2.0 hours | 7, 11 |

| FAST-3 | Icatibant (30 mg SC) | Placebo | 2.0 hours | 7 |

Preclinical Data

Preclinical studies provide more direct, quantitative measurements of microvascular permeability. A key study in a sheep model of thermal injury demonstrated Icatibant's ability to mitigate fluid and protein leakage.

| Model | Parameter Measured | Control (Burn Injury) | Icatibant (4 µg/kg/h) | Icatibant (20 µg/kg/h) | Reference |

| Ovine Thermal Injury (40% TBSA) | Prefemoral Lymph Flow at 24h (mL/h) | 28.0 ± 4.2 | 17.5 ± 3.5 | 15.2 ± 2.0 | 15 |

| Ovine Thermal Injury (40% TBSA) | Prefemoral Lymph Flow at 48h (mL/h) | 33.0 ± 8.1 | 20.3 ± 3.4 | 17.6 ± 4.1 | 15 |

Key Experimental Protocols

Assessing the impact of compounds like Icatibant on vascular permeability requires robust and reproducible experimental models. Below are detailed methodologies for key in vivo and in vitro assays.

In Vivo Vascular Permeability (Modified Miles Assay)

This assay quantifies plasma extravasation in the skin in response to permeability-inducing agents.

Principle: Evans Blue dye binds with high affinity to serum albumin.[10] Under normal conditions, this large complex is retained within the vasculature. When permeability increases, the dye-albumin complex leaks into the interstitial tissue, where it can be extracted and quantified.[10][11]

Methodology:

-

Animal Preparation: Use adult mice (e.g., C57BL/6 or BALB/c). Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).

-

Dye Injection: Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile phosphate-buffered saline (PBS). Inject 100 µL of the dye solution intravenously via the lateral tail vein.[11] Allow the dye to circulate for 30-60 minutes.

-

Intradermal Challenge: Intradermally inject a controlled volume (e.g., 20 µL) of the permeability-inducing agent (e.g., bradykinin) into a shaved area of the dorsal skin. Inject a corresponding volume of PBS as a negative control at a separate site. For testing inhibitors like Icatibant, the compound can be administered systemically (e.g., subcutaneously) prior to the dye injection or co-injected with the challenge agent.

-

Tissue Harvesting: After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin injection sites using a standard dermal punch biopsy tool.

-

Dye Extraction: Weigh the tissue biopsies. Incubate each biopsy in 500 µL of formamide at 60°C for 24 hours to extract the Evans Blue dye.[11]

-

Quantification: Centrifuge the samples to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[11] Calculate the amount of extravasated dye per milligram of tissue by comparing the absorbance to a standard curve of known Evans Blue concentrations.

Caption: Experimental workflow for the modified Miles Assay.

In Vitro Endothelial Permeability Assay

This assay uses a two-chamber system to model the endothelial barrier and measure the passage of tracers.

Principle: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured to form a confluent monolayer on a permeable membrane insert, which separates an upper and lower chamber. The permeability of this monolayer is assessed by measuring the flux of a fluorescently-labeled tracer from the upper to the lower chamber.[11]

Methodology:

-

Cell Culture: Seed HUVECs onto the collagen-coated, microporous membrane of a Transwell® insert (e.g., 0.4 µm pore size) in a multi-well plate. Culture the cells until they form a tight, confluent monolayer. Barrier integrity can be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).

-

Experimental Setup: Replace the culture medium in both chambers with a serum-free assay buffer. Allow the cells to equilibrate.

-

Treatment: Add bradykinin to the upper chamber to induce permeability. To test the effect of Icatibant, pre-incubate the monolayer with this compound for a specified duration before adding bradykinin. Include untreated wells as a negative control.

-

Permeability Measurement: Add a fluorescent tracer (e.g., FITC-dextran, 70 kDa) to the upper chamber.

-

Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect a small aliquot of medium from the lower chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

-

Analysis: Calculate the permeability coefficient based on the rate of tracer accumulation in the lower chamber over time. Compare the permeability coefficients between control, bradykinin-treated, and Icatibant + bradykinin-treated groups.

Caption: Workflow for an in vitro endothelial permeability assay.

Conclusion

This compound provides a targeted therapeutic intervention for conditions of pathological vascular permeability mediated by bradykinin. Its mechanism is centered on the direct, competitive antagonism of the bradykinin B2 receptor on endothelial cells, which effectively inhibits the signaling cascade responsible for increasing the gap between endothelial cells. Both preclinical and extensive clinical data quantitatively affirm its ability to reverse pathological fluid shifts, resulting in rapid clinical improvement in patients with HAE. The experimental protocols detailed herein provide a framework for the continued investigation of vascular permeability and the development of novel modulators of this critical physiological process.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Icatibant as acute treatment for hereditary angioedema in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Icatibant Acetate for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant acetate is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, is a key mediator in inflammatory processes and pain.[2][3] By blocking the bradykinin B2 receptor, icatibant effectively mitigates the physiological effects of excess bradykinin, such as increased vascular permeability, vasodilation, and the subsequent formation of edema.[4][5] This mechanism of action has led to its clinical use in the treatment of acute attacks of hereditary angioedema (HAE) in humans.[6][7] In preclinical research, this compound is a valuable tool for investigating the role of the bradykinin B2 receptor in various disease models in mice, including inflammation, oncology, and cardiovascular disorders.

This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on dosage calculation, preparation, and administration.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the bradykinin B2 receptor, preventing the binding of its natural ligand, bradykinin.[1] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various cellular responses.[3] The primary signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately contributes to vasodilation, increased vascular permeability, and the sensation of pain.[3][6]

Signaling Pathway of Bradykinin B2 Receptor and Inhibition by Icatibant

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Icatibant Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant Acetate is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1] It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a condition resulting from a deficiency or dysfunction of the C1 esterase inhibitor.[2][3] The synthesis of Icatibant, typically through solid-phase or solution-phase peptide synthesis, yields a crude product containing various impurities such as deletion or insertion peptides.[4][5] Consequently, a robust purification process is essential to achieve the high purity required for pharmaceutical applications.

This document outlines a detailed two-step preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of synthetic Icatibant, followed by a salt exchange to yield the final acetate form.

Mechanism of Action of Icatibant

Hereditary Angioedema is characterized by the uncontrolled activation of the kallikrein-kinin system, leading to an overproduction of bradykinin.[2] Bradykinin, a potent vasodilator, binds to B2 receptors on endothelial cells, increasing vascular permeability and resulting in localized swelling, inflammation, and pain.[1][3] Icatibant competitively blocks these B2 receptors, preventing bradykinin from binding and thereby mitigating the symptoms of an HAE attack.[2][6][7]

Caption: Icatibant's Mechanism of Action in Hereditary Angioedema.

Experimental Protocols

The purification of crude Icatibant is performed in a two-stage RP-HPLC process. The first stage utilizes a trifluoroacetic acid (TFA) system for initial purification, while the second stage employs an acetic acid system to perform a salt exchange and final polishing.

Caption: Two-Step HPLC Purification Workflow for Icatibant.

Materials and Equipment

-

Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.

-

Reagents: Trifluoroacetic acid (TFA), glacial acetic acid, ammonium acetate.

-

Column: Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

-

Equipment: Preparative HPLC system with gradient capability, UV detector, fraction collector, analytical HPLC system, and a lyophilizer.

Crude Peptide Sample Preparation

-

Dissolve the crude synthetic Icatibant powder in a minimal amount of Mobile Phase A, potentially with a small percentage of acetic acid or DMSO to aid solubility.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.

Step 1: Initial Purification (TFA System)

This step is designed to separate the target Icatibant peptide from the majority of synthesis-related impurities. The use of TFA as an ion-pairing agent ensures sharp peaks and good resolution.[5][8]

Protocol:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared crude Icatibant solution onto the column.

-

Run the gradient program as detailed in Table 1.

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of each fraction using an analytical HPLC method.

-

Pool the fractions that meet the desired purity criteria (e.g., >95%).

Table 1: HPLC Parameters for Initial Purification

| Parameter | Condition |

| Column | Preparative C18, 10 µm |

| Mobile Phase A | 0.1% TFA in Water[5][8] |

| Mobile Phase B | Acetonitrile (ACN)[5][8] |

| Flow Rate | Dependent on column diameter |

| Gradient | A shallow gradient around the elution % of Icatibant (e.g., 20-40% B over 60 min) |

| Detection | UV at 224 nm[9][10] |

| Column Temperature | Ambient |

| Sample Load | Determined by loading studies on an analytical column |

Step 2: Salt Exchange and Final Polishing (Acetate System)

The primary goal of this step is to replace the trifluoroacetate counter-ion with acetate to yield the final desired salt form. This step also serves as a final polishing stage to remove any remaining closely-eluting impurities.[5][8]

Protocol:

-

The pooled fractions from Step 1 can be loaded directly onto the second equilibrated column.

-

Equilibrate the same or a fresh preparative C18 column with the acetate buffer system.

-

Inject the pooled Icatibant-TFA solution.

-

Initially, wash the column with a solution like 0.15% ammonium acetate to begin the ion exchange.[5]

-

Run the elution gradient as detailed in Table 2 to separate the Icatibant peptide.

-

Monitor the elution at 224 nm and collect fractions.

-

Perform analytical HPLC on the collected fractions to confirm purity.

-

Pool all fractions with the required final purity (e.g., >99.5%).

Table 2: HPLC Parameters for Salt Exchange and Final Polishing

| Parameter | Condition |

| Column | Preparative C18, 10 µm |

| Mobile Phase A | 0.2% Acetic Acid in Water[5][8] |

| Mobile Phase B | Acetonitrile (ACN)[5][8] |

| Flow Rate | Dependent on column diameter |

| Gradient | A shallow gradient optimized for final polishing (e.g., 25-35% B over 45 min) |

| Detection | UV at 224 nm |

| Column Temperature | Ambient |

Product Recovery

-

Freeze the final pooled solution of pure this compound at -80°C.

-

Lyophilize the frozen solution until a dry, white powder is obtained.

-

The resulting powder is high-purity this compound, ready for final characterization and formulation.

Conclusion

This two-step RP-HPLC protocol provides a robust and effective method for the purification of synthetic Icatibant. The initial TFA-based purification effectively removes bulk impurities, while the subsequent acetate-based step successfully performs the necessary salt exchange and polishes the product to a high degree of purity suitable for pharmaceutical use. Careful optimization of gradients and loading conditions based on analytical scouting runs is critical for maximizing yield and purity.

References

- 1. Icatibant - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190309014A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 5. CN111944016B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CN111944016A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. ijsit.com [ijsit.com]

- 10. [PDF] A NOVEL RP-HPLC METHOD FOR THE QUANTIFICATION OF ICATIBANT IN FORMULATIONS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Studying Icatibant Acetate in Organ Bath Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Icatibant Acetate is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in inflammatory processes, binds to B2 receptors on endothelial cells, leading to vasodilation, increased vascular permeability, and pain.[1][2] By blocking this interaction, Icatibant effectively mitigates these effects and is clinically used for the treatment of acute attacks of hereditary angioedema (HAE).[4][5][6]

Organ bath experiments are a fundamental in vitro technique in pharmacology for studying the contractility of isolated tissues, such as smooth muscle from blood vessels, airways, and the gastrointestinal tract.[7][8] This methodology allows for the characterization of drug effects on tissue function in a controlled environment, making it an ideal system for investigating the antagonistic properties of this compound against bradykinin-induced responses.

These application notes provide a detailed protocol for utilizing organ bath systems to quantify the pharmacological activity of this compound.

Pharmacological Data of this compound

The following table summarizes key quantitative data for this compound, demonstrating its high affinity and potency for the bradykinin B2 receptor.

| Parameter | Value | Tissue/System | Reference |

| IC₅₀ | 1.07 nM | Bradykinin B2 Receptor Binding Assay | [9][10] |

| Kᵢ | 0.798 nM | Bradykinin B2 Receptor Binding Assay | [9] |

| pA₂ | 7.97 ± 0.12 | Isolated Human Pulmonary Artery | [11] |

| pA₂ | 8.16 ± 0.16 | Isolated Human Umbilical Artery | [11] |

| pA₂ | 8.00 ± 0.11 | Isolated Human Umbilical Vein | [11] |

| pKB | 8.19 ± 0.30 | Isolated Human Bronchus (Noncompetitive) | [11] |

This compound Signaling Pathway

Icatibant competitively antagonizes the bradykinin B2 receptor, preventing the downstream signaling cascade that leads to vasodilation and increased vascular permeability.

Caption: this compound competitively blocks the Bradykinin B2 receptor.

Experimental Protocol: Organ Bath Assay

This protocol details the procedure for assessing the antagonist effect of this compound on bradykinin-induced smooth muscle contraction in isolated tissue preparations.

1. Materials and Reagents:

-

Isolated Tissue: e.g., segments of artery (aorta, mesenteric), vein (umbilical), or airway smooth muscle (trachea).

-

Krebs-Ringer Bicarbonate (KRB) Solution: (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). Prepare fresh and maintain at 37°C.

-

Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in sterile water or appropriate solvent. Store at -20°C as per manufacturer instructions.[9] Prepare serial dilutions for the experiment.

-

Agonist (Bradykinin) Stock Solution: Prepare a stock solution (e.g., 1 mM) in sterile water.

-

Organ Bath System: Including tissue chamber, force-displacement transducer, amplifier, and data acquisition system.[8][12]

-

Surgical tools for tissue dissection.

-

Suture material (e.g., silk) for mounting tissue.

2. Tissue Preparation and Mounting:

-

Humanely euthanize the animal according to institutional guidelines or obtain human tissue from approved sources.

-

Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold KRB solution aerated with Carbogen.

-

Carefully remove excess connective and adipose tissue. For vascular tissue, cut into rings of 2-4 mm in length.

-

Tie two sutures through the lumen of the tissue ring.[13]

-

Mount the tissue in the organ bath chamber filled with KRB solution by attaching one suture to a fixed hook and the other to the force transducer.[12]

3. Equilibration and Viability Check:

-

Maintain the organ bath at 37°C and continuously bubble with Carbogen gas to maintain a pH of ~7.4.[14]

-

Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta). Wash the tissue with fresh KRB solution every 15-20 minutes.

-

After equilibration, assess tissue viability by inducing a contraction with a high-potassium solution (e.g., KRB with 60 mM KCl, replacing an equimolar amount of NaCl) or a standard agonist like phenylephrine for vascular tissue.

-

Wash the tissue repeatedly until it returns to baseline tension.

4. Antagonism Protocol (Schild Analysis):

-

Baseline Response: Obtain a cumulative concentration-response curve (CRC) for bradykinin. Start with a low concentration (e.g., 1 nM) and increase in a cumulative, half-log manner until a maximal response is achieved.

-

Washout: Wash the tissue extensively with fresh KRB solution until it returns to the baseline resting tension. Allow the tissue to re-equilibrate for at least 30-45 minutes.

-

Incubation with Icatibant: Add a known concentration of this compound to the bath (e.g., 1 nM). Allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Second CRC: While the tissue is still in the presence of Icatibant, repeat the cumulative concentration-response curve for bradykinin. The curve should be right-shifted.

-

Repeat: Wash out the tissue and repeat steps 3 and 4 with increasing concentrations of this compound (e.g., 10 nM, 100 nM).

5. Data Analysis:

-

Measure the peak contractile force for each agonist concentration.

-

Normalize the data, expressing the response as a percentage of the maximal contraction induced by the initial control agonist CRC.

-

Plot the concentration-response curves (log[agonist] vs. response).

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for each curve.

-

Calculate the concentration ratio (CR) for each concentration of Icatibant used: CR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).

-

For competitive antagonism, generate a Schild plot by plotting log(CR - 1) vs. log[Icatibant concentration]. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting an organ bath experiment to determine the antagonist properties of this compound.

Caption: Workflow for Schild analysis of Icatibant in an organ bath.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Icatibant - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Icatibant injection: Cost, dosage, side effects, uses, and more [medicalnewstoday.com]

- 7. dmt.dk [dmt.dk]

- 8. reprocell.com [reprocell.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Portico [access.portico.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Icatibant Acetate Synthesis: A Technical Support Center for Impurity Identification and Removal

Welcome to the technical support center for the synthesis of Icatibant Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of impurities during the synthesis of this complex peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: this compound, a synthetic decapeptide, is primarily produced via Solid-Phase Peptide Synthesis (SPPS).[1] During this process, several types of impurities can arise. These can be broadly categorized as:

-

Process-Related Impurities: These are byproducts formed during the synthesis process itself. Common examples include:

-

Deletion Sequences: Peptides missing one or more amino acid residues, such as Des-D-Arg(1)-Icatibant or Des-Pro(3)-Icatibant Acetate.[2][3] These often result from incomplete coupling or deprotection steps.[4]

-

Truncated Sequences: Shorter peptide chains that can be N-terminal or C-terminal truncations.[5][6]

-

Insertion/Addition Sequences: Peptides with an extra amino acid residue or adducts, such as Ac-Icatibant (Acetylated Icatibant).[2]

-

Peptide Fragments: Shorter segments of the Icatibant sequence, for instance, (1-6)-Icatibant.[1]

-

Racemization/Epimerization Products: Isomers of Icatibant with altered stereochemistry at one or more chiral centers. A notable example is the isomerization at the N-terminal D-Arg residue to form L-Arg(1)-Icatibant.[3][7][8]

-

-

Degradation Products: These impurities form due to the chemical instability of Icatibant under certain conditions, such as during cleavage from the resin, purification, or storage.[1] They can include products of:

-

Residual Solvents and Reagents: Organic solvents (e.g., methanol, ethanol, dichloromethane), reagents from the synthesis (e.g., coupling agents, TFA from cleavage), and heavy metals from catalysts can also be present as impurities.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: The primary analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Reversed-Phase HPLC (RP-HPLC) with UV detection is the standard method for separating and quantifying Icatibant and its impurities. The method's specificity allows it to resolve the main peptide from various byproducts.

-

LC-MS and LC-MS/MS are powerful tools for identifying unknown impurities by providing accurate mass information, which aids in determining their molecular formula and structure.[9]

Q3: How can I remove impurities from my crude this compound product?

A3: The most effective method for purifying crude this compound is preparative Reversed-Phase High-Performance Liquid Chromatography (preparative RP-HPLC) .[10] This technique allows for the separation of the target peptide from closely related impurities on a larger scale. The collected fractions containing the pure Icatibant are then typically lyophilized to obtain the final acetate salt.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Deletion Sequences in the Crude Product

Symptom: Your HPLC analysis of the crude product shows significant peaks corresponding to peptides with a lower molecular weight than Icatibant, which are later identified by LC-MS as missing one or more amino acid residues.

Potential Causes and Solutions:

| Potential Cause | Recommended Solution |

| Incomplete Amino Acid Coupling | - Double Couple Problematic Residues: Arginine residues, due to their bulky side chains, can be challenging to couple.[7] It is recommended to perform a double coupling for all arginine residues in the Icatibant sequence.- Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[7]- Optimize Coupling Reagents: Ensure you are using high-quality and effective coupling agents. |

| Peptide Aggregation on the Resin | - Use Aggregation-Disrupting Solvents: If aggregation is suspected, consider switching from DMF to N-Methylpyrrolidone (NMP) or adding chaotropic salts to the reaction mixture.[11]- Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can help reduce aggregation.[12] |

| Incomplete Fmoc Deprotection | - Extend Deprotection Time: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled. Increase the deprotection time or perform a second deprotection step.[13]- Ensure Complete Removal of Piperidine: Residual piperidine can interfere with the subsequent coupling step. Thoroughly wash the resin with a solvent like DMF after deprotection. A wash with a solution of HOBt in DMF can also be effective in ensuring complete piperidine removal.[14] |

Issue 2: High Levels of the L-Arg(1)-Icatibant Epimer

Symptom: A peak with a very similar retention time to Icatibant is observed in the HPLC chromatogram. LC-MS analysis confirms it has the same mass as Icatibant, and further characterization reveals it to be the L-Arg(1) epimer.

Potential Causes and Solutions:

| Potential Cause | Recommended Solution |

| Racemization during Amino Acid Activation | - Choice of Coupling Reagents: The choice of coupling reagent can influence the rate of racemization. Using additives like HOBt can help suppress this side reaction.[11]- Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin. |

| Elevated Temperature | - Control Reaction Temperature: Avoid high temperatures during coupling steps, as this can increase the rate of epimerization.[15]- Storage Conditions: Store the final product at controlled room temperature or lower, as elevated temperatures during storage can also lead to an increase in this impurity.[3][7][8] |

Issue 3: Poor Separation of Impurities during HPLC Analysis or Purification

Symptom: Co-elution of impurities with the main Icatibant peak is observed, leading to broad or asymmetrical peaks and difficulty in obtaining a pure product.

Potential Causes and Solutions:

| Potential Cause | Recommended Solution |

| Suboptimal Chromatographic Conditions | - Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. For basic peptides like Icatibant, using a low pH mobile phase can improve peak shape.[16]- Column Selection: Experiment with different stationary phases (e.g., C18, Phenyl) to improve selectivity.[16]- Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution. |

| Presence of Highly Similar Impurities | - Gradient Optimization: A shallower gradient around the elution time of Icatibant can help resolve closely eluting impurities. |

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrument and impurities observed.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute Icatibant and its impurities. For example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 10% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL. |

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[17] A target degradation of 10-20% is generally recommended.[5]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |

| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid this compound at 100 °C for 48 hours. |

| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours. |

After exposure to the stress condition, neutralize the samples (for acid and base hydrolysis) and dilute them to an appropriate concentration for HPLC analysis.

Visualizations

General Workflow for this compound Synthesis and Impurity Control

Caption: Workflow for this compound Synthesis and Quality Control.

Troubleshooting Logic for Deletion Impurities

Caption: Troubleshooting logic for the presence of deletion impurities.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. biotage.com [biotage.com]

- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. Bot Detection [iris-biotech.de]

- 14. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]

- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

Technical Support Center: Icatibant Acetate Stability and Degradation

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of Icatibant Acetate during experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to the degradation pathways of this compound, recommended storage conditions, and troubleshooting advice for common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solution?

A1: this compound for injection is a sterile, isotonic, and buffered solution with a pH of approximately 5.5. To maintain its stability, it should be stored at a controlled temperature between 2°C to 25°C (36°F to 77°F). It is crucial to prevent freezing and to keep the product in its original carton to protect it from light.[1]

Q2: I observed a precipitate in my this compound solution after storing it in the refrigerator. What should I do?

A2: The formation of a precipitate may indicate that the solution has been compromised. Do not use the solution if it is cloudy, discolored, or contains particulate matter. Visually inspect the solution for any changes before use. If a precipitate is observed, it is recommended to discard the vial and use a new one to ensure the accuracy of your experiment.

Q3: My experimental results are inconsistent. Could this be related to the degradation of this compound?

A3: Yes, inconsistent results can be a sign of product degradation. This compound is susceptible to degradation under certain conditions, particularly thermal stress, which can lead to the formation of impurities. The primary thermal degradation product is a diastereomer, L-Arg(1)-Icatibant, formed by the isomerization of the N-terminal D-arginine residue.[2] The presence of this and potentially other degradation products can alter the biological activity of the compound and lead to variability in your results. It is advisable to verify the integrity of your this compound stock by performing an analytical check, such as HPLC analysis.

Q4: What are the primary degradation pathways for this compound?

A4: The primary identified degradation pathway for this compound is thermal degradation, leading to isomerization. While significant degradation has not been reported under standard acidic, basic, or oxidative stress conditions for the formation of the main diastereomeric impurity, it is crucial to adhere to proper storage and handling procedures to minimize any potential degradation.[2][3] General degradation pathways for peptides can include hydrolysis (cleavage of peptide bonds), oxidation, and photodegradation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpected peaks in HPLC chromatogram | Formation of degradation products, particularly the L-Arg(1)-Icatibant diastereomer due to thermal stress. | 1. Confirm the identity of the unexpected peaks using a reference standard for L-Arg(1)-Icatibant if available. 2. Review storage conditions to ensure the product has not been exposed to high temperatures. 3. Prepare a fresh solution from a new, properly stored vial of this compound and re-analyze. |

| Reduced biological activity in assays | Degradation of this compound leading to a lower concentration of the active compound. | 1. Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions from a new, confirmed-quality stock for your experiments. 3. Ensure all solutions are prepared and used within a timeframe that minimizes degradation. |

| Changes in the physical appearance of the solution (color, clarity) | Potential chemical degradation or contamination. | 1. Discard the solution immediately. Do not use if the solution is not clear and colorless. 2. Use a new vial of this compound for your experiments. 3. Review your solution preparation and handling procedures to prevent contamination. |

This compound Degradation Pathways

This compound is a synthetic decapeptide, and like other peptides, its stability can be compromised by various environmental factors. The most prominently reported degradation pathway is isomerization due to thermal stress.

Thermal Degradation

Studies have shown that this compound is susceptible to thermal degradation, leading to the formation of a diastereomeric impurity. This occurs through the isomerization of the N-terminal D-arginine residue to L-arginine, resulting in the formation of L-Arg(1)-Icatibant. This impurity has been observed to increase significantly when the product is exposed to high temperatures, such as 100°C.[2]

Caption: Isomerization of this compound under thermal stress.

Other Potential Degradation Pathways

While the formation of the L-Arg(1)-Icatibant diastereomer is not significantly accelerated by acidic, basic, or oxidative stress, general peptide degradation pathways should be considered during handling and in the development of analytical methods. These include:

-

Hydrolysis: Cleavage of the peptide bonds can occur under strongly acidic or basic conditions, leading to smaller peptide fragments or free amino acids.

-

Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or light.

-

Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive amino acid residues.

Experimental Protocols

Stability-Indicating HPLC Method

This method can be used to separate this compound from its primary thermal degradation product, L-Arg(1)-Icatibant.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 224 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

-

Further dilute with the mobile phase to the desired concentration for analysis (e.g., 100 µg/mL).

Forced Degradation Study Protocol

To investigate the stability of this compound under various stress conditions, the following protocol can be adapted.

1. Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

-

Incubate at 60°C for a specified period.

-

Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

-

Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

-

Store at room temperature, protected from light, for a specified period.

4. Thermal Degradation:

-

Store the this compound solution (1 mg/mL in water or buffer) at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.[2]

5. Photodegradation:

-

Expose the this compound solution (1 mg/mL in a photostable container) to a light source providing both UV and visible light, as per ICH Q1B guidelines.

-

Maintain a control sample in the dark at the same temperature.

Analysis of Stressed Samples:

-

Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Caption: Workflow for conducting a forced degradation study.

Summary of Storage Conditions

| Parameter | Recommended Condition | Reason |

| Temperature | 2°C to 25°C (36°F to 77°F) | To prevent both freezing and thermal degradation. |

| Light | Store in original carton | To protect from light-induced degradation. |

| Physical State | Do not use if cloudy, discolored, or contains particles | To ensure the integrity and sterility of the solution. |

By adhering to these guidelines and utilizing the provided troubleshooting information, researchers can minimize the impact of degradation on their experimental outcomes and ensure the reliable performance of this compound.

References

Technical Support Center: Optimizing Icatibant Acetate for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Icatibant Acetate in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

General Information

1. What is this compound and how does it work in vitro?

This compound is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] In in vitro systems, Icatibant blocks the binding of bradykinin to the B2R, thereby inhibiting downstream signaling pathways.[2] Bradykinin, a potent vasodilator, exerts its effects by binding to B2 receptors on various cell types, including endothelial cells, leading to increased vascular permeability and inflammation.[2] Icatibant, by competitively binding to these receptors, prevents these bradykinin-induced cellular responses.[2]

Experimental Design and Concentration